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molecular formula C16H20ClN B8277334 2-Diallylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

2-Diallylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No. B8277334
M. Wt: 261.79 g/mol
InChI Key: DVAZNVZERRLARK-UHFFFAOYSA-N
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Patent
US05389687

Procedure details

To a solution of 8-chloro-2-tetralone (5.0 gm, 27.8 mMol) in toluene (50 mL) were added freshly distilled (b.p.=112° C.) diallylamine (7 mL, 56.7 mMol) and p-toluenesulfonic acid (500 mg), and the reaction mixture was stirred at reflux for 3 hours with constant water removal (Dean-Stark trap). The reaction mixture was then cooled to room temperature and volatiles removed in vacuo to give a brown-orange, viscous residue. To a solution of this residue in tetrahydrofuran (100 mL) was added sodium cyanoborohydride (3 gm, 47.7 mMol), and the resulting suspension was saturated with hydrogen chloride. The resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was then poured into water (300 mL) and made basic with aqueous sodium hydroxide. After stirring for two hours at room temperature the reaction mixture was poured into ice and made strongly acidic with concentrated hydrochloric acid. The aqueous solution was extracted with diethyl ether and the organic phase discarded. The remaining aqueous was made strongly basic with aqueous sodium hydroxide and was extracted with dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo to give a violet liquid. Purification on a basic alumina column (Activity I, dichloromethane) gave a colorless oil (1.7 gm, 24%). The hydrochloride salt was formed and recrystallized (ethanol/diethyl ether) to give a colorless solid (m.p.=117°-118° C.).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 g
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Yield
24%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[CH2:13]([NH:16][CH2:17][CH:18]=[CH2:19])[CH:14]=[CH2:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.C([BH3-])#N.[Na+].Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1.O>[CH2:13]([N:16]([CH2:17][CH:18]=[CH2:19])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH:14]=[CH2:15] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC=C2CCC(CC12)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
C(C=C)NCC=C
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown-orange, viscous residue
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
After stirring for two hours at room temperature the reaction mixture
Duration
2 h
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a violet liquid
CUSTOM
Type
CUSTOM
Details
Purification on a basic alumina column (Activity I, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C1CC2=C(C=CC=C2CC1)Cl)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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